(R)-5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one
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Overview
Description
®-5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one is a chiral compound belonging to the isoindolinone family Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one typically involves the bromination of 3-methyl-2,3-dihydro-isoindol-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of ®-5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Scientific Research Applications
®-5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-isoindol-1-one: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methyl-2,3-dihydro-isoindol-1-one: Lacks the bromine atom, resulting in different chemical properties and applications.
5-Chloro-3-methyl-2,3-dihydro-isoindol-1-one:
Uniqueness
®-5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one is unique due to its specific substitution pattern and chirality, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom and a methyl group makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-3-methyl-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-8-4-6(10)2-3-7(8)9(12)11-5/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJDCBIHMNWYEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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